molecular formula C24H22N4O6S2 B2718727 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 1006830-58-5

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2718727
CAS No.: 1006830-58-5
M. Wt: 526.58
InChI Key: RFAQXKQFZPALEI-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a structurally complex molecule featuring a benzothiazole core with a nitro group at position 6, a 2-methoxyethyl substituent at position 3, and a 4-methylbenzenesulfonamido benzamide moiety.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S2/c1-16-7-10-18(11-8-16)36(32,33)26-20-6-4-3-5-19(20)23(29)25-24-27(13-14-34-2)21-12-9-17(28(30)31)15-22(21)35-24/h3-12,15,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQXKQFZPALEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the nitro group and the methoxyethyl side chain. The final step involves the coupling of the benzothiazole derivative with the sulfonylamino benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds from the provided evidence that share key functional groups or structural features with the target molecule.

Structural Features
Compound Name/Type Core Structure Key Substituents/Functional Groups Notable Structural Differences
Target Compound Benzothiazole Nitro, 2-methoxyethyl, sulfonamido Unique nitro and ylidene groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy, dimethyl, methylbenzamide Lacks heterocyclic core and sulfonamido
1,2,4-Triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl, thione Triazole vs. benzothiazole core
Thiazolidinone-Benzamide Derivatives Thiazolidinone Dioxothiazolidinone, benzamide Five-membered dioxo ring vs. benzothiazole

Key Observations :

  • The benzothiazole core in the target compound distinguishes it from the triazole () and thiazolidinone () derivatives.
  • The sulfonamido group in the target is analogous to sulfonyl groups in compounds, which are critical for hydrogen bonding and solubility .

Key Gaps :

  • No evidence directly addresses the synthesis of benzothiazole-ylidene systems, though triazole cyclization () suggests possible analogous routes.
Spectroscopic Characteristics
Compound Type IR Peaks (cm⁻¹) NMR Features
Target Compound Expected: ~1500 (NO₂), ~1250 (C=S/N=S) Aromatic protons, sulfonamido NH
1663–1682 (C=O), 3150–3319 (NH) Methyl (δ ~1.3 ppm), hydroxyl (δ ~3.5 ppm)
1243–1258 (C=S), 1663–1682 (C=O) Sulfonyl group deshielding in ¹³C NMR
Not reported Likely thiazolidinone carbonyl (~1700 cm⁻¹)

Key Insights :

  • The absence of C=O IR bands in triazoles contrasts with the target’s benzamide C=O, highlighting core structural differences.
  • Sulfonamido/sulfonyl groups in both the target and compounds exhibit diagnostic C=S/S=O stretches (~1250 cm⁻¹).

Table 1. Structural and Functional Group Comparison

Feature Target Compound
Core Heterocycle Benzothiazole None 1,2,4-Triazole Thiazolidinone
Key Functional Groups Nitro, sulfonamido, amide Hydroxy, amide Sulfonyl, thione Dioxo, amide
Tautomerism Possible (ylidene) No Thione-thiol No

Table 2. Spectroscopic Comparison

Compound Type Diagnostic IR Bands Notable NMR Shifts
Target Compound ~1500 (NO₂), ~1250 (S=O/N=S) Aromatic (δ 7.0–8.5 ppm)
1663–1682 (C=O) Methyl (δ 1.3 ppm)
1243–1258 (C=S) Sulfonyl ¹³C (δ ~140 ppm)

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, mechanisms of action, and various biological activities, including antimicrobial properties and enzyme inhibition.

1. Chemical Structure and Synthesis

The compound features a benzothiazole ring, a nitro group, and a sulfonamide moiety, contributing to its unique chemical properties. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole structure followed by the introduction of various functional groups.

Synthesis Overview

  • Step 1: Formation of the benzothiazole ring through cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Step 2: Introduction of the methoxyethyl group via alkylation.
  • Step 3: Addition of the sulfonamide group through reaction with sulfonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may inhibit enzymes or disrupt cellular processes.

Key Mechanisms

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: Potential binding to receptors modulating physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is particularly noteworthy as it may contribute to enhanced activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus31.25 - 62.5 µg/mLCell wall synthesis inhibition
Escherichia coli62.5 - 125 µg/mLDisruption of metabolic pathways
Candida albicans125 - 250 µg/mLMembrane integrity disruption

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can exhibit selective toxicity against cancer cell lines while sparing normal cells. For instance:

Cell LineIC50 (µM)Selectivity Index
SW620 (Colon Cancer)64.2Favorable
PC3 (Prostate Cancer)70.4Favorable
MDA-MB-231 (Breast)>100High

4. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in treating bacterial infections and cancer:

  • A study published in MDPI reported that derivatives with similar structures demonstrated bactericidal activity against Gram-positive bacteria with MIC values as low as 31.25 µg/mL .
  • Another research effort focused on the cytotoxic effects against various cancer cell lines, showing promising results for compounds containing the benzothiazole structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.